molecular formula C14H21BrN2 B11800503 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

2-Bromo-5-(1-butylpiperidin-2-yl)pyridine

Cat. No.: B11800503
M. Wt: 297.23 g/mol
InChI Key: HCXUKIAPNVOTKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions to introduce the butylpiperidine group . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-butylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-(1-butylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpyridine: A precursor in the synthesis of 2-Bromo-5-(1-butylpiperidin-2-yl)pyridine.

    5-Bromo-2-pyridylpiperidine: Another halogenated pyridine derivative with similar structural features.

    2-Chloro-5-(1-butylpiperidin-2-yl)pyridine: A chlorine-substituted analog with potentially different reactivity and properties.

Uniqueness

This compound stands out due to its specific combination of a bromine atom and a butylpiperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

2-bromo-5-(1-butylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H21BrN2/c1-2-3-9-17-10-5-4-6-13(17)12-7-8-14(15)16-11-12/h7-8,11,13H,2-6,9-10H2,1H3

InChI Key

HCXUKIAPNVOTKR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

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